molecular formula C12H18ClNO2 B5219255 1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride

1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride

Cat. No.: B5219255
M. Wt: 243.73 g/mol
InChI Key: CSNQQRHQFWNVBZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system by modulating neurotransmitter receptors and ion channels . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride include other piperidine derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which includes a hydroxyphenyl group and a piperidin-3-ol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and pharmaceutical applications.

Properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-11-4-1-3-10(7-11)8-13-6-2-5-12(15)9-13;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNQQRHQFWNVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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